molecular formula C17H13N3O3S B2449108 N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide CAS No. 303791-89-1

N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide

Cat. No. B2449108
M. Wt: 339.37
InChI Key: XTDLEAREJGCQJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for “N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide” is not available, a related compound, “1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol”, has been synthesized via arylation of acrolein and further diazotization and diazo-coupling with 2-naphthol .

Scientific Research Applications

Overview

The scientific interest in N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide and related compounds spans various domains, focusing on their stability, degradation pathways, and therapeutic potentials. These compounds, characterized by their benzothiazole scaffold and modifications, have been studied for their diverse applications in medicinal chemistry, including their roles as antitumor, antimicrobial, and antiparasitic agents.

Stability and Degradation

A study by Barchańska et al. (2019) employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to investigate the stability and degradation products of nitisinone, a compound related to benzothiazoles. Their research aimed to understand the stability of nitisinone under various conditions and identify its degradation products, revealing insights into the compound's properties and potential risks and benefits in medical applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Therapeutic Potentials

Kamal et al. (2015) reviewed the therapeutic potentials of benzothiazoles, highlighting their broad spectrum of activities, including antimicrobial, analgesic, and anti-inflammatory effects. The review emphasized the significance of the benzothiazole nucleus in drug discovery, particularly for cancer treatment, showcasing its versatility and potential as a scaffold for developing new therapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Raut et al. (2020) focused on benzofused thiazole derivatives for their potential as antioxidant and anti-inflammatory agents. Their work involved the synthesis and evaluation of these compounds, highlighting their promising activities in vitro and suggesting a potential role in developing new therapeutic agents (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

Ahmed et al. (2012) reviewed structural modifications of benzothiazoles and their conjugate systems, focusing on their development as antitumor agents. The review detailed the promising biological profiles and synthetic accessibility of benzothiazoles, suggesting their potential as chemotherapeutics (Ahmed, Yellamelli Valli Venkata, Mohammed, Sultana, & Methuku, 2012).

Safety And Hazards

Specific safety and hazard information for “N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide” is not available .

Future Directions

While specific future directions for “N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide” are not available, related compounds have been studied for various purposes, including their use in the manufacture of data storage devices, coloring of consumer goods, and applications in chemistry . Additionally, some triazole derivatives have shown promise in anticancer activity evaluation .

properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-16(13-6-8-14(9-7-13)20(22)23)19-17-18-11-15(24-17)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDLEAREJGCQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide

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